Citranaxanthin is a carotenoid pigment classified under the E number E161i, primarily used as a food coloring agent. It is recognized for its vibrant yellow hue and is commonly found in various natural sources, particularly in citrus fruits. Although it can be derived from natural sources, citranaxanthin is often synthesized for commercial purposes, especially in the food and animal feed industries. Its primary application is to enhance the color of chicken fat and egg yolks, thereby improving their market appeal .
Citranaxanthin exhibits notable biological activities, particularly as an antioxidant. It has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This property suggests that citranaxanthin may have health benefits, including protective effects against certain diseases linked to oxidative damage . Additionally, its role as a colorant in food products may also influence consumer perceptions regarding health benefits associated with carotenoid consumption.
The synthesis of citranaxanthin can be achieved through various methods:
Citranaxanthin finds applications across several industries:
Citranaxanthin shares structural similarities with several other carotenoids. Below are some comparable compounds along with their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
Lutein | Xanthophyll | Contains hydroxyl groups; known for eye health benefits. |
Zeaxanthin | Xanthophyll | Similar structure; plays a role in vision protection. |
β-Carotene | Carotene | Precursor to vitamin A; widely studied for health benefits. |
Astaxanthin | Xanthophyll | Known for strong antioxidant properties; used in aquaculture. |
β-Cryptoxanthin | Xanthophyll | Provitamin A activity; less common than citranaxanthin. |
Citranaxanthin is unique due to its methyl ketone group, which distinguishes it from other carotenoids and contributes to its specific biological activities and applications .